molecular formula C17H18N6OS B4576157 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4576157
M. Wt: 354.4 g/mol
InChI Key: CXSYGDJVATUJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that features a benzothiadiazole moiety linked to a piperazine ring via an acetamide linkage

Scientific Research Applications

Chemistry

In chemistry, N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be used to study its interactions with various biological targets, such as enzymes or receptors. It could also be used in assays to investigate its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acylating agent to form the acetamide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-Benzothiadiazol-5-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide analogs: Compounds with similar structures but different substituents.

    Other Benzothiadiazole Derivatives: Compounds that share the benzothiadiazole core but have different functional groups attached.

    Piperazine Derivatives: Compounds that feature the piperazine ring but differ in other parts of the molecule.

Uniqueness

This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-17(19-13-4-5-14-15(11-13)21-25-20-14)12-22-7-9-23(10-8-22)16-3-1-2-6-18-16/h1-6,11H,7-10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSYGDJVATUJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE

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